1-(4-Aminopiperidin-1-yl)-2-methoxyethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for “1-(4-Aminopiperidin-1-yl)-2-methoxyethanone hydrochloride” is not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors .
Scientific Research Applications
Synthesis and Chemical Applications
Researchers have explored various derivatives of aminopiperidines for their chemical properties and applications. For instance, the synthesis and biological activity of new derivatives of 1,2,5-trimethyl-4-propyl(allyl, propargyl)-4-N-aryl(hetaryl)aminopiperidines highlight the compound's potential in generating substances with broad biological activities (Kuznetsov et al., 1994). Additionally, the development of 3,5-propanopiperidine derivatives as potential analgesics underscores the compound's relevance in creating new therapeutic agents (Oki et al., 1974).
Pharmaceutical and Biological Research
In the pharmaceutical domain, the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity demonstrates the critical role of aminopiperidine derivatives in designing inhibitors that could lead to new cancer therapies (Boschelli et al., 2001). Moreover, the synthesis, crystal and molecular structure analysis, and molecular docking of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one shed light on its interaction with proteins, offering insights into potential therapeutic applications (Wu et al., 2022).
Materials Science and Engineering
In materials science, the inhibition performance of specific aminopiperidine derivatives on mild steel corrosion in an acidic medium demonstrates the compound's utility in corrosion prevention, crucial for extending the lifespan of metal structures and components (Bentiss et al., 2009).
Novel Methodologies in Chemistry
The use of aminopiperidine derivatives in novel synthetic methodologies, such as the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization, highlights their importance in advancing chemical synthesis techniques (Lam et al., 2005).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with various pharmacological applications .
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-7(9)3-5-10;/h7H,2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABZCYDGCZVEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.